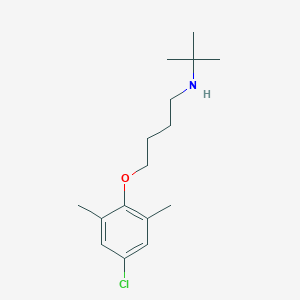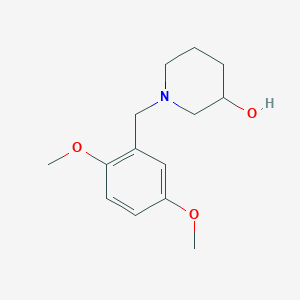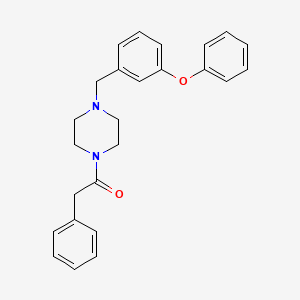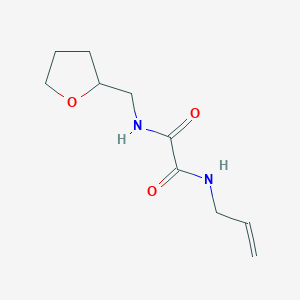![molecular formula C24H23N3O3 B5010010 7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, also known as EHPQAM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EHPQAM is a quinoline derivative that exhibits a wide range of biochemical and physiological effects, making it an attractive candidate for various research studies.
作用机制
The mechanism of action of 7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various cellular pathways. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer development. This compound has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound also inhibits the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and β-glucuronidase.
实验室实验的优点和局限性
One of the main advantages of using 7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research studies. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications.
合成方法
The synthesis of 7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol involves a multi-step process that starts with the reaction of 2-methyl-8-quinolinol with 3-ethoxy-2-hydroxybenzaldehyde and 2-aminopyridine in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
科学研究应用
7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens.
属性
IUPAC Name |
7-[(3-ethoxy-2-hydroxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-30-19-8-6-7-17(23(19)28)22(27-20-9-4-5-14-25-20)18-13-12-16-11-10-15(2)26-21(16)24(18)29/h4-14,22,28-29H,3H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYWNZTRJUEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)

![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)

![3-[(4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5009958.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5009961.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)

![1-[4-(4-iodophenoxy)butyl]piperidine](/img/structure/B5010015.png)

![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5010020.png)

![N-[3-(dimethylamino)propyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5010030.png)